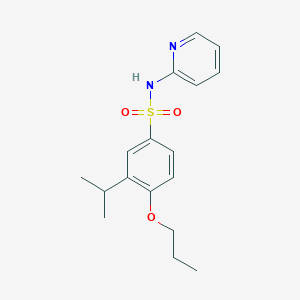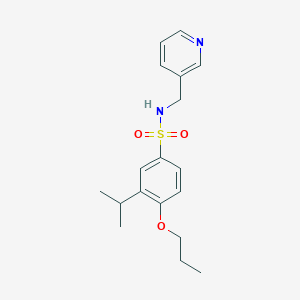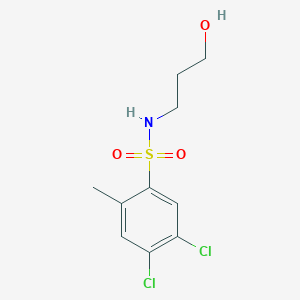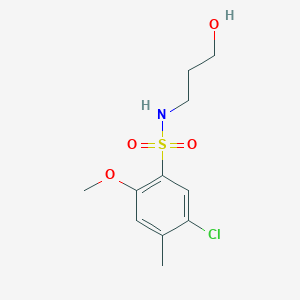
5-chloro-N-isobutyl-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-isobutyl-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as CI-994 and has been studied extensively for its anticancer properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide is not fully understood. It has been suggested that the compound works by inhibiting histone deacetylase (HDAC) enzymes, which play a role in regulating gene expression. By inhibiting HDAC enzymes, 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide may alter gene expression patterns in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide has a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide has also been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide in lab experiments is its potent anticancer properties. It has been shown to be effective against a wide range of cancer cells, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. Studies have shown that 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide can have toxic effects on normal cells, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective HDAC inhibitors. Additionally, researchers are interested in exploring the potential use of 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide in combination with other anticancer drugs to enhance its effectiveness. Finally, there is a need for further research on the potential toxic effects of this compound and ways to mitigate these effects in clinical settings.
Méthodes De Synthèse
The synthesis of 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with isobutylamine in the presence of a base such as sodium hydroxide. The resulting compound is then treated with thionyl chloride and chlorinated to obtain the final product.
Applications De Recherche Scientifique
5-chloro-N-isobutyl-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells, including leukemia, breast cancer, and prostate cancer cells. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
5-chloro-N-isobutyl-2-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H16ClNO3S |
Poids moléculaire |
277.77 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-8(2)7-13-17(14,15)11-6-9(12)4-5-10(11)16-3/h4-6,8,13H,7H2,1-3H3 |
Clé InChI |
SNYYJRHHZNFMRX-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canonique |
CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















